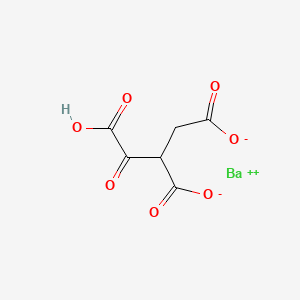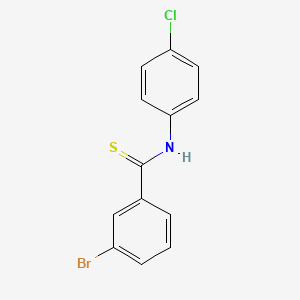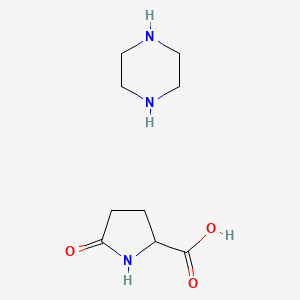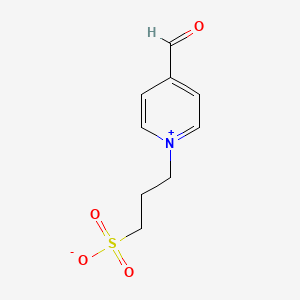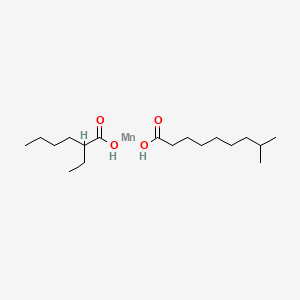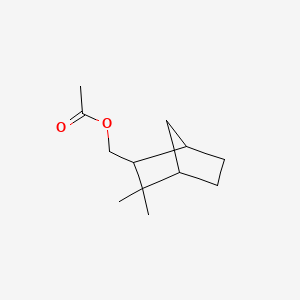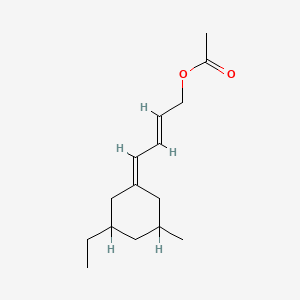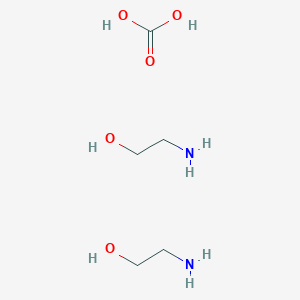
Einecs 244-600-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid, compound with 2-aminoethanol (1:2), generally involves the direct reaction of carbonic acid with 2-aminoethanol. The reaction is typically carried out in an aqueous medium at room temperature. The process can be summarized as follows:
H2CO3+2C2H7NO→(C2H7NO)2CO3
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. The reaction is often conducted in large reactors with controlled temperature and pressure conditions to optimize the reaction rate and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, compound with 2-aminoethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The amino group in 2-aminoethanol can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and water, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
Carbonic acid, compound with 2-aminoethanol (1:2), has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism by which carbonic acid, compound with 2-aminoethanol (1:2), exerts its effects involves its interaction with water and other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing the properties and behavior of the systems it is part of. Its molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Carbonic acid, compound with 2-aminoethanol (11): This compound has a different molar ratio of carbonic acid to 2-aminoethanol and exhibits distinct properties and applications.
Carbonic acid, compound with 2-aminoethanol (13): Another variant with a different molar ratio, leading to unique characteristics and uses.
Uniqueness
Carbonic acid, compound with 2-aminoethanol (1:2), is unique due to its specific molar ratio, which imparts distinct solubility and reactivity properties. This makes it particularly useful in certain chemical syntheses and industrial applications where these properties are advantageous .
Propiedades
Número CAS |
21829-52-7 |
|---|---|
Fórmula molecular |
C5H16N2O5 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
2-aminoethanol;carbonic acid |
InChI |
InChI=1S/2C2H7NO.CH2O3/c2*3-1-2-4;2-1(3)4/h2*4H,1-3H2;(H2,2,3,4) |
Clave InChI |
KCNRUFVEYNBDQY-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N.C(CO)N.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



